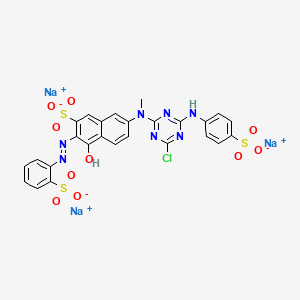
Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate is a complex organic compound. It is often used in various industrial applications due to its unique chemical properties. This compound is known for its vibrant color and is commonly used as a dye in different industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine followed by coupling with a naphthalene derivative.
Triazine Ring Formation: The next step involves the formation of the triazine ring by reacting cyanuric chloride with the sulphonated aromatic amine.
Final Coupling: The final step involves coupling the triazine derivative with the azo compound under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to quinones, while reduction may yield aromatic amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a dye for staining and as an indicator in various analytical techniques.
Biology
In biological research, it is used for staining tissues and cells, allowing for better visualization under a microscope.
Medicine
In medicine, it may be used in diagnostic assays and as a marker in certain tests.
Industry
In the industrial sector, it is widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper, and in the food industry as a colorant.
Mécanisme D'action
The compound exerts its effects primarily through its ability to bind to specific substrates. The azo group allows it to form stable complexes with various ions and molecules, making it useful in different applications. The triazine ring provides stability and enhances its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trisodium 4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-1-sulphonate
Uniqueness
The unique combination of the azo group and the triazine ring in Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate provides it with distinct chemical properties, making it more effective in certain applications compared to similar compounds.
Propriétés
Numéro CAS |
70210-43-4 |
|---|---|
Formule moléculaire |
C26H17ClN7Na3O10S3 |
Poids moléculaire |
788.1 g/mol |
Nom IUPAC |
trisodium;7-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H20ClN7O10S3.3Na/c1-34(26-30-24(27)29-25(31-26)28-15-6-9-17(10-7-15)45(36,37)38)16-8-11-18-14(12-16)13-21(47(42,43)44)22(23(18)35)33-32-19-4-2-3-5-20(19)46(39,40)41;;;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3 |
Clé InChI |
MWHRVUBZKLHQSM-UHFFFAOYSA-K |
SMILES canonique |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


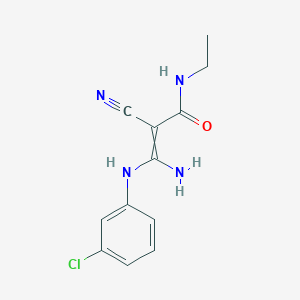
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)

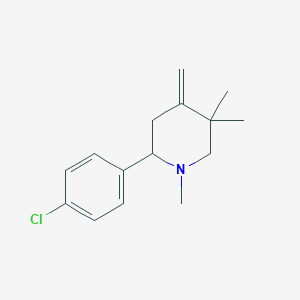
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
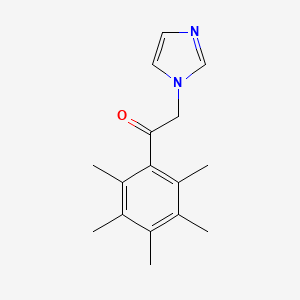
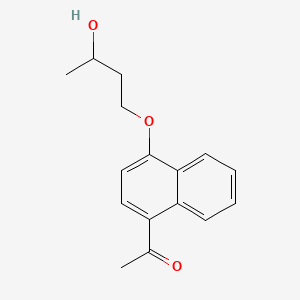
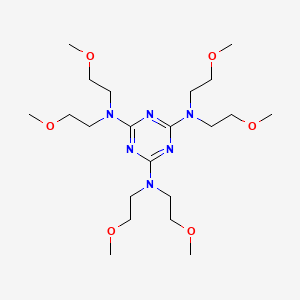
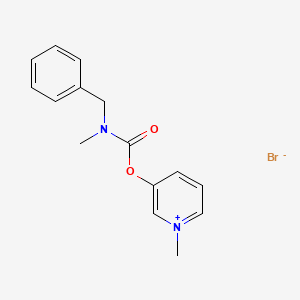

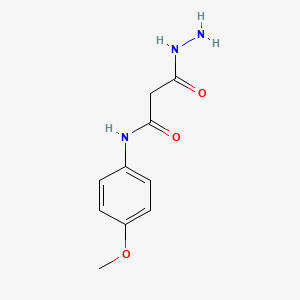
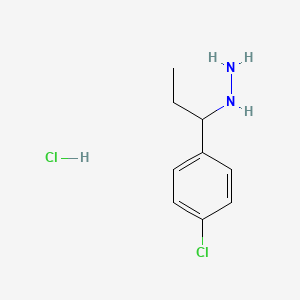
![N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide](/img/structure/B14456325.png)
